![molecular formula C10H12N4O2S B12467051 1,2,3,9-Tetrahydro-3-[[(2S)-tetrahydro-2-furanyl]methyl]-2-thioxo-6H-purin-6-one CAS No. 618913-31-8](/img/structure/B12467051.png)
1,2,3,9-Tetrahydro-3-[[(2S)-tetrahydro-2-furanyl]methyl]-2-thioxo-6H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thioxanthone, commonly referred to as TX-4, is an aromatic ketone known for its unique photophysical properties. It has garnered significant attention in the field of photochemistry due to its high triplet energy and relatively long triplet lifetime. These characteristics make it a powerful photocatalyst, capable of participating in various organic transformations and polymerization reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thioxanthone can be synthesized through several methods. One common approach involves the cyclization of diphenyl ether derivatives in the presence of sulfur. The reaction typically requires high temperatures and a suitable solvent to facilitate the formation of the thioxanthone structure .
Industrial Production Methods
In industrial settings, thioxanthone is produced using large-scale chemical reactors that ensure precise control over reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to obtain thioxanthone with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Thioxanthone undergoes various types of chemical reactions, including:
Oxidation: Thioxanthone can be oxidized to form thioxanthone-2-carboxylic acid.
Reduction: It can be reduced to form thioxanthone-2-ol.
Substitution: Thioxanthone can undergo substitution reactions, particularly at the aromatic ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include thioxanthone derivatives with functional groups such as carboxylic acids, alcohols, and halides .
Aplicaciones Científicas De Investigación
Thioxanthone has a wide range of applications in scientific research:
Mecanismo De Acción
Thioxanthone exerts its effects primarily through its ability to absorb light and enter an excited triplet state. This excited state allows thioxanthone to participate in energy transfer processes and initiate various photochemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: Another aromatic ketone with photophysical properties similar to thioxanthone.
Anthraquinone: Known for its use in dye production and photochemical reactions.
Fluorenone: Used in organic synthesis and photochemistry.
Uniqueness of Thioxanthone
Thioxanthone stands out due to its high triplet energy and long triplet lifetime, which make it particularly effective as a photocatalyst.
Propiedades
Número CAS |
618913-31-8 |
|---|---|
Fórmula molecular |
C10H12N4O2S |
Peso molecular |
252.30 g/mol |
Nombre IUPAC |
3-[[(2S)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C10H12N4O2S/c15-9-7-8(12-5-11-7)14(10(17)13-9)4-6-2-1-3-16-6/h5-6H,1-4H2,(H,11,12)(H,13,15,17)/t6-/m0/s1 |
Clave InChI |
RSPDBEVKURKEII-LURJTMIESA-N |
SMILES isomérico |
C1C[C@H](OC1)CN2C3=C(C(=O)NC2=S)NC=N3 |
SMILES canónico |
C1CC(OC1)CN2C3=C(C(=O)NC2=S)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


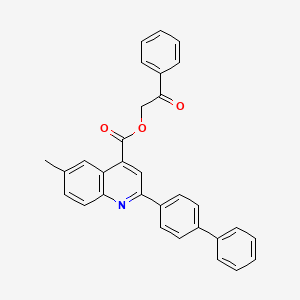
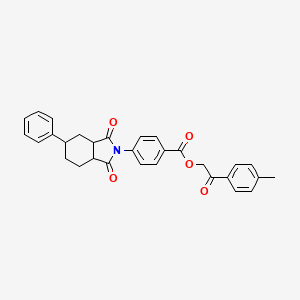
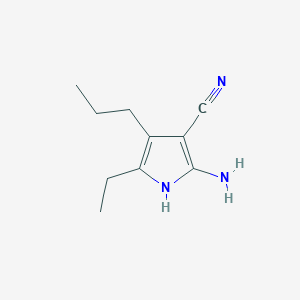


![4-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B12467003.png)
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]alaninamide](/img/structure/B12467004.png)

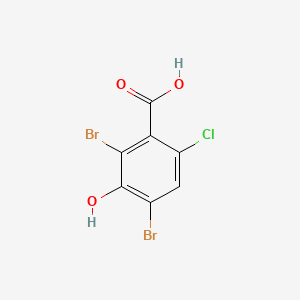
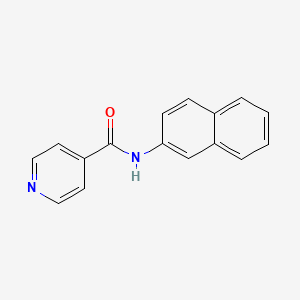
![5-methyl-2-({[4-(naphthalen-2-yloxy)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12467037.png)
![N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride](/img/structure/B12467041.png)
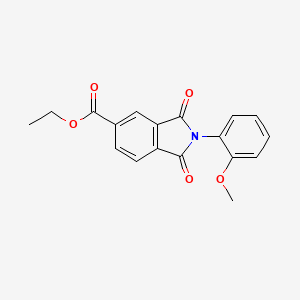
![2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467046.png)
